Product packaging for Isopropyl bromoacetate(Cat. No.:CAS No. 29921-57-1)

Isopropyl bromoacetate

Cat. No.: B1295228
CAS No.: 29921-57-1
M. Wt: 181.03 g/mol
InChI Key: JCWLEWKPXYZHGQ-UHFFFAOYSA-N
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Description

Contemporary Significance in Synthetic Organic Chemistry

Isopropyl bromoacetate (B1195939) serves as a key intermediate and reagent in modern synthetic organic chemistry due to its specific reactivity. kvmwai.edu.inresearchgate.net Its utility stems from its ability to introduce the isopropyl acetoxy group or a carboxymethyl functional group onto other molecules through carbon-carbon bond formation.

One of the most prominent applications of isopropyl bromoacetate is in the Reformatsky reaction . This reaction involves the treatment of an α-haloester and a carbonyl compound (an aldehyde or ketone) with metallic zinc to form a β-hydroxyester. libretexts.orgjk-sci.com The zinc metal inserts into the carbon-bromine bond, creating an organozinc intermediate known as a Reformatsky enolate. libretexts.orgrsc.org This enolate is nucleophilic enough to add to the carbonyl group of the aldehyde or ketone but is generally not reactive towards the ester group, which prevents self-condensation. libretexts.org This reaction is a reliable method for C-C bond formation and has been used in the synthesis of complex natural products. oup.com

Beyond the classic Reformatsky reaction, this compound is employed in the synthesis of various targeted molecules. For instance, it has been used as a reactant in the synthesis of biaryl sulphonamide derivatives, which are structures of interest in medicinal chemistry. sigmaaldrich.comalkalisci.com It also functions as a linker arm in creating more complex molecular structures, such as drug-polymer conjugates designed to enhance properties like water-solubility and stability. google.com As a reactive cross-linking agent, it can react with functional groups like amines and hydroxyls to form new covalent bonds. biosynth.com

Selected Research Applications of this compound

Reaction TypeReactantsProduct ClassSignificanceSource
Reformatsky ReactionAldehyde or Ketone, Zincβ-HydroxyesterForms C-C bonds; key step in natural product synthesis. libretexts.orgjk-sci.comoup.com
Nucleophilic SubstitutionAmines, Alcohols, PhenolsGlycine derivatives, EthersIntroduces the isopropyl carboxymethyl group. biosynth.com
Synthesis of HeterocyclesVarious precursorsBiaryl sulphonamide derivativesBuilds complex scaffolds for pharmaceutical research. sigmaaldrich.comalkalisci.com

Foundational Principles of α-Haloester Reactivity

The chemical behavior of this compound is a direct reflection of the general reactivity principles governing α-haloesters. wikipedia.org These principles are centered around two key structural features: the electrophilic α-carbon and the acidic α-protons.

Electrophilicity and Nucleophilic Substitution : The bromine atom, being highly electronegative, withdraws electron density from the adjacent α-carbon. This induction, combined with the electron-withdrawing effect of the ester carbonyl group, makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles. Consequently, α-haloesters are potent alkylating agents. wikipedia.org The bromine atom acts as a good leaving group, readily displaced in nucleophilic substitution (SN2) reactions by a wide range of nucleophiles. fiveable.me

Acidity and Enolate Formation : The electron-withdrawing nature of both the halogen and the ester's carbonyl group increases the acidity of the protons on the α-carbon. kvmwai.edu.in These protons can be removed by a suitable base to generate a carbanion, which exists as a resonance-stabilized enolate. This enolate is a key reactive intermediate.

This dual reactivity allows α-haloesters like this compound to participate in several cornerstone reactions of organic synthesis:

The Reformatsky Reaction : As previously mentioned, this reaction relies on the oxidative addition of zinc to the carbon-halogen bond to form a zinc enolate. libretexts.org This "mild" organometallic reagent is highly specific for aldehydes and ketones. rsc.org The reaction proceeds through a six-membered, chair-like transition state to afford a β-hydroxyester after an acidic workup. libretexts.orgjk-sci.com

The Darzens Reaction (Glycidic Ester Condensation) : This reaction involves the condensation of an α-haloester with an aldehyde or ketone in the presence of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to yield an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgnumberanalytics.com The mechanism begins with the base abstracting an α-proton to form a carbanion/enolate. organic-chemistry.org This enolate then attacks the carbonyl compound in an aldol-type addition. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent bromide to form the epoxide ring. numberanalytics.comorganic-chemistry.org

The specific ester group (isopropyl in this case) can influence the reaction's steric course and the stability of the resulting products, making the choice of α-haloester a critical parameter in synthetic design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B1295228 Isopropyl bromoacetate CAS No. 29921-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-bromoacetate
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InChI

InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCWLEWKPXYZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8067529
Record name Isopropyl bromoacetate
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Molecular Weight

181.03 g/mol
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CAS No.

29921-57-1
Record name Isopropyl bromoacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-bromo-, 1-methylethyl ester
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Record name Acetic acid, 2-bromo-, 1-methylethyl ester
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Record name Isopropyl bromoacetate
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Record name Isopropyl bromoacetate
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Sophisticated Synthetic Methodologies for Isopropyl Bromoacetate

Established Preparative Routes and Optimization Strategies

Traditional methods for synthesizing isopropyl bromoacetate (B1195939) primarily involve the direct esterification of bromoacetic acid or the halogenation of a pre-existing isopropyl ester. These routes are well-documented and offer reliable pathways to the target molecule, with ongoing research focused on improving yields and reaction conditions.

The most direct and common method for preparing isopropyl bromoacetate is the Fischer-Speier esterification of bromoacetic acid with isopropanol (B130326). This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and strategies to drive the reaction towards the product side are essential for achieving high yields. Common optimization strategies include:

Use of Excess Reactant: Employing an excess of isopropanol can shift the equilibrium to favor the formation of the ester.

Water Removal: The continuous removal of water, a byproduct of the reaction, is a key strategy. This can be accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene.

Catalyst Choice: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used as catalysts to protonate the carbonyl oxygen of the bromoacetic acid, thereby increasing its electrophilicity. Lewis acids can also be employed.

The general reaction is as follows:

BrCH₂COOH + (CH₃)₂CHOH ⇌ BrCH₂COOCH(CH₃)₂ + H₂O

ParameterConditionPurpose
Reactants Bromoacetic Acid, IsopropanolStarting materials for the ester.
Catalyst Concentrated H₂SO₄, p-TsOHTo increase the rate of reaction.
Temperature RefluxTo provide the necessary activation energy.
Optimization Excess isopropanol, Removal of waterTo shift the equilibrium towards the products.

This table presents typical conditions for the Fischer esterification synthesis of this compound.

An alternative approach to this compound involves the α-halogenation of an existing ester, namely isopropyl acetate (B1210297). The Wohl-Ziegler reaction is a prominent example of this type of transformation. This method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often requires photochemical or thermal initiation.

The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the carbon alpha to the carbonyl group of isopropyl acetate. The resulting ester radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain.

Key aspects of this methodology include:

Reagents: Isopropyl acetate serves as the substrate, with NBS providing the bromine source.

Initiators: Radical initiators are crucial for starting the chain reaction.

Solvent: Non-polar solvents that are stable under radical conditions, such as carbon tetrachloride (CCl₄), are traditionally used, although greener alternatives are now being sought.

Reagent/ConditionRole in SynthesisTypical Example
Substrate The starting ester to be halogenated.Isopropyl Acetate
Brominating Agent Source of bromine radicals.N-Bromosuccinimide (NBS)
Initiator Initiates the radical chain reaction.AIBN, Benzoyl Peroxide
Solvent Reaction medium, typically inert.Carbon Tetrachloride (CCl₄)

This table outlines the key components for the synthesis of this compound via the Wohl-Ziegler reaction.

Emerging Synthetic Approaches and Green Chemistry Considerations

In response to the growing need for sustainable chemical processes, research has been directed towards developing more environmentally friendly methods for synthesizing this compound. These emerging approaches focus on the use of catalysts, biocatalysts, and adherence to the principles of green chemistry.

Modern synthetic chemistry is increasingly moving away from stoichiometric reagents towards catalytic processes to improve efficiency and reduce waste. While specific catalytic routes for this compound are still under extensive development, biocatalysis offers a promising green alternative.

Enzymes, particularly lipases, have been successfully employed in the synthesis of various esters, including isopropyl acetate and other fatty acid isopropyl esters. Lipases are attractive biocatalysts due to their ability to function under mild reaction conditions (lower temperature and pressure), high selectivity (chemo-, regio-, and enantioselectivity), and their origin from renewable sources.

The enzymatic synthesis of this compound would likely involve the lipase-catalyzed esterification of bromoacetic acid with isopropanol in a non-aqueous solvent to shift the equilibrium towards synthesis. Immobilized enzymes are often used to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. Lipases such as those from Candida antarctica (e.g., Novozym 435), Aspergillus oryzae, and Bacillus cereus have shown great potential in various esterification reactions.

A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Other metrics such as the E-Factor (Environmental Factor), which quantifies the amount of waste produced, and Process Mass Intensity (PMI), which considers the total mass used in a process relative to the mass of the product, are also used to evaluate the sustainability of a synthesis.

Comparing the two primary routes to this compound:

Esterification of Bromoacetic Acid: BrCH₂COOH + (CH₃)₂CHOH → BrCH₂COOCH(CH₃)₂ + H₂O This reaction produces water as the only byproduct. The atom economy is relatively high.

Halogenation of Isopropyl Acetate (Wohl-Ziegler): CH₃COOCH(CH₃)₂ + NBS → BrCH₂COOCH(CH₃)₂ + Succinimide (B58015) This reaction generates succinimide as a significant byproduct, leading to a lower atom economy compared to the esterification route.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Esterification Bromoacetic Acid (138.95 g/mol ) + Isopropanol (60.10 g/mol )This compound (181.03 g/mol )Water (18.02 g/mol )90.9%
Wohl-Ziegler Halogenation Isopropyl Acetate (102.13 g/mol ) + NBS (177.98 g/mol )This compound (181.03 g/mol )Succinimide (99.08 g/mol )64.6%

This table provides a comparison of the theoretical atom economy for the two main synthetic routes to this compound.

The analysis clearly shows that the esterification pathway is significantly more atom-economical. The development of catalytic and, particularly, biocatalytic esterification methods further enhances the green credentials of this synthetic strategy by allowing for milder reaction conditions and potentially reducing the need for hazardous acid catalysts and solvents.

Mechanistic Elucidation of Isopropyl Bromoacetate Transformations

Gas-Phase Unimolecular Decomposition and Pyrolysis Kinetics

The pyrolysis of isopropyl bromoacetate (B1195939) is a homogeneous, unimolecular reaction that follows first-order kinetics. The process involves the elimination of bromoacetic acid to form propene through a cyclic transition state.

Concerted vs. Asynchronous Mechanisms in Thermal Eliminations

The thermal elimination of bromoacetic acid from isopropyl bromoacetate proceeds through a non-planar, six-membered cyclic transition state. Computational studies suggest that this reaction follows a concerted and asynchronous mechanism. This means that while the bonds are broken and formed in a single step, the timing of these events is not simultaneous. The elongation of the Cα-O bond and the subsequent polarization of this bond are considered the rate-determining steps in this process.

Experimental Kinetic Studies in Static Systems

Experimental investigations into the gas-phase unimolecular pyrolysis of this compound have been conducted in static systems. These studies were carried out at temperatures ranging from 563 to 623 K and pressures from 54 to 250 Torr. The results from these experiments confirm that the reaction is unimolecular, homogeneous, and adheres to a first-order rate law.

The rate constant for the decomposition of this compound is influenced by the electron-withdrawing nature of the bromine substituent. This effect enhances the rate of decomposition compared to the parent compound, isopropyl acetate (B1210297). At a temperature of 623.25 K, the formation of propene and bromoacetic acid is the most kinetically favorable pathway.

Table 1: Experimental Conditions for this compound Pyrolysis

Parameter Range
Temperature 563 - 623 K
Pressure 54 - 250 Torr

Computational Insights into Transition States and Reaction Pathways

Computational chemistry provides significant insights into the mechanistic details of this compound pyrolysis. These theoretical studies complement experimental findings and offer a deeper understanding of the reaction at a molecular level.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the decomposition of this compound. Functionals such as ωB97XD and M06-2x, along with the benchmark CBS-QB3 composite method, have been employed to study the gas-phase decomposition kinetics.

These calculations have shown that the formation of propene and bromoacetic acid is the most dominant reaction pathway, both kinetically and thermodynamically. The Gibbs free energy of activation for the pyrolysis of this compound is lower than that of isopropyl acetate, which is consistent with the experimentally observed higher reaction rate. Specifically, the Gibbs free energy for this compound pyrolysis is approximately 33.76, 36.82, and 36.88 kcal mol⁻¹ at the ωB97XD, M06-2x, and CBS-QB3 levels of theory, respectively, compared to 36.57, 39.59, and 39.70 kcal mol⁻¹ for isopropyl acetate.

Table 2: Calculated Gibbs Free Activation Energies (kcal mol⁻¹) for Pyrolysis

Compound ωB97XD M06-2x CBS-QB3
This compound 33.76 36.82 36.88
Isopropyl Acetate 36.57 39.59 39.70

Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate the rate constants of the decomposition reaction. TST is applied to determine rate constants under atmospheric pressure, while RRKM theory is used to analyze the reaction in the fall-off regime, where the reaction rate becomes pressure-dependent.

Natural Bond Orbital (NBO) analysis provides details about the electronic structure of the transition state. NBO charges, bond orders, and bond indices all point towards a concerted and asynchronous mechanism involving a non-planar cyclic six-membered transition state. This analysis reveals that the elongation and polarization of the Cα-O bond are the critical factors in the rate-determining step.

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also offer insights into the reactivity and stability of the molecule and its transition state.

Solution-Phase Reactivity: Nucleophilic Substitution Pathways

The reactivity of this compound in solution is largely governed by nucleophilic substitution reactions. These transformations are fundamental to its application in organic synthesis, allowing for the introduction of a variety of functional groups. The primary mechanism for these reactions is the SN2 (bimolecular nucleophilic substitution) pathway, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

Examination of SN2 Reaction Kinetics with this compound

The kinetics of SN2 reactions involving this compound are second-order, meaning the reaction rate is dependent on the concentrations of both the this compound (the substrate) and the attacking nucleophile. This can be expressed by the rate law:

Rate = k[this compound][Nucleophile]

Several factors influence the rate of the SN2 reaction. The structure of the substrate plays a crucial role; this compound is a secondary alkyl halide. While primary alkyl halides are more reactive towards SN2 reactions due to less steric hindrance, and tertiary alkyl halides are generally unreactive via this pathway, secondary halides like this compound exhibit intermediate reactivity. The accessibility of the electrophilic carbon to the incoming nucleophile is a key determinant of the reaction rate.

The strength of the nucleophile is another critical factor. Stronger nucleophiles lead to faster SN2 reactions. The ability of the leaving group to depart also significantly impacts the reaction rate. Good leaving groups are those that can stabilize the negative charge they acquire upon leaving. Bromide is considered a good leaving group, facilitating the SN2 displacement.

Table 1: Factors Influencing SN2 Reaction Rates of this compound
FactorInfluence on Reaction RateRationale
Substrate Structure (Secondary Alkyl Halide)Moderate ReactivitySteric hindrance is greater than primary halides but less than tertiary halides.
Nucleophile StrengthDirectly ProportionalStronger nucleophiles are more reactive and lead to a faster reaction.
Leaving Group Ability (Bromide)FavorableBromide is a good leaving group as it is a weak base and can stabilize the negative charge.
SolventDependent on Polarity and Protic/Aprotic NaturePolar aprotic solvents generally accelerate SN2 reactions.

Role of Specific Ion Pairing and Complex Formation

In solution, ionic nucleophiles exist in various states, including free ions, solvent-separated ion pairs, and contact ion pairs. The reactivity of the nucleophile is highly dependent on this association. Free, unsolvated anions are the most reactive nucleophiles.

Ion pairing can significantly reduce the nucleophilicity of an anion. When the cation is tightly associated with the anionic nucleophile (a contact ion pair), the negative charge is less available for reaction, leading to a slower rate. The extent of ion pairing is influenced by the solvent, the nature of the cation, and the concentration. In less polar solvents, ion pairing is more pronounced.

The use of ion pairing agents can be a strategy to modulate reactivity in certain chromatographic separations, but in the context of synthesis, the goal is often to minimize ion pairing to enhance nucleophilicity. Additives like crown ethers can be used to complex the cation, effectively freeing the anion and increasing the reaction rate.

Electrostatic interactions, such as ion pairing, can play a crucial role in controlling selectivity in chemical reactions. While more commonly discussed in the context of catalysis, the fundamental principles also apply to the solution-phase behavior of nucleophiles reacting with substrates like this compound.

Reactions with Amines and Hydroxyl-Containing Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines and hydroxyl-containing compounds.

Reactions with Amines: Primary and secondary amines are good nucleophiles and react with this compound to form N-alkylated products. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the this compound, displacing the bromide ion. This reaction is a common method for introducing an isopropyl acetate moiety onto a nitrogen atom. It's important to note that the initial product is an ammonium (B1175870) salt, which is then deprotonated to give the final amine product. A base is often added to neutralize the HBr formed during the reaction. Over-alkylation can be an issue, as the product amine can also act as a nucleophile.

Reactions with Hydroxyl-Containing Nucleophiles: Alcohols and alkoxides can also serve as nucleophiles in reactions with this compound. Alkoxides, being stronger nucleophiles than their corresponding alcohols, react more readily. This reaction, a variant of the Williamson ether synthesis, leads to the formation of an ether linkage. The oxygen atom of the hydroxyl group or alkoxide attacks the carbon bearing the bromine, resulting in the formation of a new C-O bond.

Advanced Catalytic Applications and Mechanistic Aspects

Beyond simple nucleophilic substitution, this compound is a valuable reagent in more advanced, metal-catalyzed transformations. These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this compound.

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has revolutionized organic synthesis, and reagents like this compound can participate in these powerful bond-forming reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Negishi, and Stille couplings, are cornerstone methodologies for C-C bond formation. While typically employed with aryl or vinyl halides, the use of alkyl halides like this compound in these reactions is an area of active research. For instance, in a Suzuki-type reaction, an organoboron compound can be coupled with this compound in the presence of a palladium catalyst and a base. The catalytic cycle generally involves oxidative addition of the alkyl halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Nickel-catalyzed couplings have also emerged as a powerful alternative, often showing complementary reactivity to palladium. Nickel catalysts can be particularly effective for coupling reactions involving C(sp³)-electrophiles.

Functionalization of C-H bonds is another frontier in catalysis where derivatives of bromoacetates can be employed. In some instances, a directing group on a substrate can position a metal catalyst to activate a typically unreactive C-H bond, which can then be functionalized by a reagent like methyl bromoacetate.

Organocatalytic Systems for this compound Reactivity

Organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.govbohrium.com In reactions involving α-halo esters like this compound, organocatalysts typically function by activating either the nucleophile, the electrophile, or both through non-covalent interactions, such as hydrogen bonding. nih.gov

Chiral thiourea (B124793) catalysts, for example, are effective in promoting reactions of α-haloglycine esters, which serve as surrogates for α-iminoesters. nih.gov The proposed mechanism involves dual activation. The thiourea catalyst uses its two N-H groups to form hydrogen bonds with the carbonyl oxygen of the α-bromo ester and the bromine atom. This dual hydrogen bonding enhances the electrophilicity of the carbonyl carbon and increases the leaving group ability of the bromide, facilitating nucleophilic attack. nih.gov This strategy has been applied to aza-Friedel-Crafts and Mannich reactions, demonstrating an unexpected reactivity order of Cl > Br >> F for the α-haloglycine esters. nih.gov

The general mechanism for a thiourea-catalyzed alkylation of a nucleophile (Nu-H) with this compound can be summarized as:

Hydrogen Bonding Activation: The thiourea catalyst binds to both the carbonyl oxygen and the bromine atom of this compound.

Nucleophile Activation (optional): If the catalyst has a basic moiety (bifunctional catalyst), it can deprotonate the nucleophile, increasing its reactivity.

Nucleophilic Attack: The activated nucleophile attacks the α-carbon of the ester, displacing the bromide ion.

Product Release: The product is released, and the catalyst is regenerated.

This approach leverages weak interactions to achieve significant rate acceleration and, with a chiral catalyst, high stereocontrol. beilstein-journals.org

Computational Chemistry and Theoretical Spectroscopy of Isopropyl Bromoacetate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intricate details of the electronic structure and reactivity of molecules like isopropyl bromoacetate (B1195939). These computational approaches provide insights that are often difficult to obtain through experimental means alone.

The study of isopropyl bromoacetate's chemical behavior, particularly its decomposition pathways, has been significantly advanced by the application of sophisticated computational methods. Density Functional Theory (DFT) and post-Hartree-Fock methods are prominent among these, offering a balance of computational cost and accuracy.

Researchers have investigated the gas-phase pyrolysis of this compound using several computational approaches. nih.gov The geometries of the molecule and its transition states during decomposition were optimized using DFT functionals such as ωB97XD and M06-2x, paired with the 6-311++G(d,p) basis set. nih.gov These functionals are known for their high accuracy in determining molecular geometries and vibrational frequencies. nih.gov

For a more precise energy profile, the benchmark CBS-QB3 composite method, a post-Hartree-Fock approach, has also been employed. nih.gov This method provides highly accurate single-point energy calculations, which are crucial for determining reliable kinetic and thermodynamic parameters. nih.govresearchgate.net The pyrolysis mechanism is understood to proceed through a six-membered ring transition state, where the C–O and C–H bonds break concurrently, leading to the formation of an olefin. nih.gov The application of these high-level computational methods is essential for accurately modeling such concerted reaction mechanisms. nih.gov

Table 1: Computational Methods Applied to this compound
Method TypeSpecific Method/FunctionalBasis SetApplication
Density Functional Theory (DFT)ωB97XD6-311++G(d,p)Geometry Optimization, Frequency Calculation nih.gov
Density Functional Theory (DFT)M06-2x6-311++G(d,p)Geometry Optimization, Frequency Calculation nih.gov
Post-Hartree-Fock (Composite)CBS-QB3N/AHigh-accuracy Energy Calculations nih.govresearchgate.net

Understanding the distribution of electrons within the this compound molecule is key to explaining its reactivity. Analyses of molecular orbitals, charge distribution, and electrostatic potentials offer a detailed picture of the electronic landscape.

The reactivity of esters is influenced by the distribution of charge in non-bonded molecular orbitals (NBMO). epa.gov Computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry) utilize the concept of NBMO charge distribution from a surrogate donor to quantify the potential of different parts of the molecule to accept electrons. epa.gov In the context of hydrolysis, the carbonyl carbon of the ester group is a primary site for nucleophilic attack, a characteristic that is governed by its partial positive charge. epa.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. For instance, in the pyrolysis of related esters, NBO analysis has been used to quantify the nature and strength of hydrogen bonds within the transition state structures, which in turn control the reaction rate and selectivity. researchgate.net The electrophilic nature of the bromoalkyl group in this compound makes it susceptible to reactions with various nucleophiles, a feature directly related to the charge distribution across the C-Br bond. smolecule.com Quantum chemical computations using DFT can generate molecular electrostatic potential (MEP) maps, which visually represent the charge distribution and are used to predict sites of electrophilic and nucleophilic attack. researchgate.net

Theoretical methods are highly effective in predicting spectroscopic properties and exploring the conformational landscape of molecules. For this compound, computational analysis can predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra, as well as determine its most stable conformations.

The stereochemical behavior of the molecule is largely dictated by the conformational preferences of the isopropyl group and the rotational freedom around the ester bond. smolecule.com The isopropyl group typically adopts staggered conformations to minimize steric interactions between its methyl groups, with the anti-periplanar conformation being the most energetically favorable due to reduced steric hindrance. smolecule.com

Theoretical calculations can predict the characteristic signals in the proton NMR spectrum. smolecule.com For instance, the isopropyl group is expected to show a distinct doublet-septet pattern, arising from the coupling between the methine proton and the six equivalent methyl protons. smolecule.com The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for the accurate prediction of NMR chemical shifts. researchgate.net Furthermore, computational methods can predict the vibrational frequencies corresponding to the IR spectrum, such as the characteristic ester carbonyl stretching vibrations and the carbon-halogen bond vibrations. smolecule.com

Molecular Dynamics Simulations and Reaction Path Exploration

While quantum chemical calculations provide static pictures of molecules and transition states, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. The exploration of reaction paths is crucial for understanding the detailed mechanism of chemical transformations.

For reactions involving complex molecular systems, ab initio molecular dynamics simulations can be combined with methods to find the minimum free energy path (MFEP), elucidating detailed reaction profiles. researchgate.net In the case of this compound, theoretical studies have focused on its thermal decomposition (pyrolysis). The reaction path for this process has been interpreted as proceeding through a concerted, six-membered ring transition state. nih.gov This pathway involves the simultaneous breaking of the C–O ester bond and a C–H bond on the isopropyl group, leading to the formation of propene and bromoacetic acid. nih.gov Computational exploration of this reaction path allows for the precise characterization of the transition state structure and the calculation of the energy barrier for the reaction.

Theoretical Approaches to Reaction Kinetics and Thermodynamics

Theoretical chemistry provides a robust framework for calculating the kinetic and thermodynamic parameters that govern chemical reactions. For this compound, computational methods have been used to determine rate constants, activation energies, and Gibbs free energies for its thermal decomposition.

The kinetics of the gas-phase pyrolysis of this compound have been investigated using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate constants. nih.gov These calculations rely on the energy profiles determined by high-level quantum chemical methods like DFT and CBS-QB3. nih.gov

Studies have shown that the electron-withdrawing nature of the bromine substituent enhances the decomposition rate of the ester compared to the parent isopropyl acetate (B1210297). nih.gov The Gibbs free energy of activation for the pyrolysis of this compound has been calculated to be lower than that of isopropyl acetate, indicating a faster reaction. researchgate.net For example, at the CBS-QB3 level of theory, the Gibbs free activation energy for this compound is approximately 36.88 kcal mol⁻¹, compared to 39.70 kcal mol⁻¹ for isopropyl acetate. researchgate.net This difference highlights the significant electronic effect of the bromine atom on the reaction kinetics. The rate of an electron-transfer reaction involving this compound has also been reported to be 2 x 10⁴ L mol⁻¹ s⁻¹. vdoc.pub

Table 2: Calculated Thermodynamic and Kinetic Parameters for this compound Pyrolysis
ParameterComputational MethodValue (kcal mol⁻¹)
Gibbs Free Activation Energy (ΔG)ωB97XD33.76 researchgate.net
Gibbs Free Activation Energy (ΔG)M06-2x36.82 researchgate.net
Gibbs Free Activation Energy (ΔG)CBS-QB336.88 researchgate.net
Activation Energy (Ea)Experimental Fit-43.3 ± 1.4 nih.gov

Sophisticated Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of isopropyl bromoacetate (B1195939), offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of isopropyl bromoacetate is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule. The isopropyl methine proton (-CH) is expected to appear as a septet due to coupling with the six equivalent methyl protons. The two diastereotopic protons of the bromoacetyl group (-CH₂Br) will present as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom and carbonyl group. The six equivalent protons of the isopropyl methyl groups (-CH₃) will appear as a doublet, coupled to the methine proton.

In the ¹³C NMR spectrum, four distinct signals are anticipated, corresponding to the four unique carbon environments in this compound. The carbonyl carbon (C=O) will be the most downfield signal due to its sp² hybridization and bonding to two electronegative oxygen atoms. The methine carbon (-CH) of the isopropyl group will also be significantly downfield, influenced by its attachment to an oxygen atom. The carbon of the bromoacetyl group (-CH₂Br) will be shifted downfield by the attached bromine atom. The two equivalent methyl carbons (-CH₃) of the isopropyl group will appear at the most upfield position.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
-C(O)---~167
-CH(CH₃)₂~5.0septet~69
-CH₂Br~3.8singlet~26
-CH(CH₃)₂~1.2doublet~21

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish unambiguous atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For a derivative of this compound, COSY would be instrumental in identifying which protons are coupled to each other, for instance, confirming the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over longer ranges, typically two to four bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of a larger molecule. For example, in a derivative, HMBC could show a correlation from the isopropyl methine proton to the carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and conformation of molecules in solution.

Through the combined application of these 2D NMR techniques, the complete and unambiguous structural elucidation of even complex derivatives of this compound can be achieved.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational isomers.

The FT-IR and Raman spectra of this compound are dominated by absorptions corresponding to the vibrations of its constituent functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the FT-IR spectrum in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration in an ester. This is often a prominent peak in the Raman spectrum as well.

C-O Stretch: The C-O stretching vibrations of the ester group will give rise to two distinct bands. The C-O stretch of the acyl-oxygen bond (C(O)-O) is typically found in the 1250-1350 cm⁻¹ region, while the O-alkyl stretch (O-CH) appears in the 1000-1100 cm⁻¹ range.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

C-H Stretch and Bend: The C-H stretching vibrations of the isopropyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region. The corresponding C-H bending vibrations will be observed at lower frequencies, in the 1350-1470 cm⁻¹ range.

Table 2. Characteristic FT-IR and Raman Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
C-H Stretch (sp³)2850-3000Medium to StrongMedium to Strong
C=O Stretch (Ester)1730-1750StrongMedium
C-H Bend1350-1470MediumMedium
C-O Stretch (Acyl-O)1250-1350StrongWeak
C-O Stretch (O-Alkyl)1000-1100StrongWeak
C-Br Stretch500-600StrongStrong

This compound can exist in different conformations due to rotation around the C-C and C-O single bonds. These different conformers can, in principle, be distinguished by vibrational spectroscopy, as the vibrational frequencies of certain modes can be sensitive to the dihedral angle. For example, the position and intensity of the C-Br stretching mode and certain skeletal bending modes may differ between the gauche and anti conformers.

By studying the FT-IR and Raman spectra at different temperatures or in different solvents, it is possible to observe changes in the relative populations of these conformers. Computational modeling is often used in conjunction with experimental data to assign specific vibrational bands to particular conformers, providing a more complete picture of the conformational landscape of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. doitpoms.ac.uk

For this compound (C₅H₉BrO₂), the molecular weight is approximately 180.0 g/mol for the ⁷⁹Br isotope and 182.0 g/mol for the ⁸¹Br isotope. doitpoms.ac.uk Due to the nearly equal natural abundance of these two bromine isotopes, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units and with roughly equal intensity.

The fragmentation of this compound upon electron ionization is expected to follow pathways characteristic of esters and alkyl halides. Key fragmentation processes include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the isopropoxy radical (•OCH(CH₃)₂), resulting in the formation of the bromoacetyl cation (BrCH₂CO⁺) with m/z values of 121 and 123.

Loss of an Alkene: A common fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the elimination of a neutral alkene. In the case of this compound, this would lead to the loss of propene (CH₂=CHCH₃) and the formation of a radical cation of bromoacetic acid with m/z values of 138 and 140.

Cleavage of the C-Br bond: Homolytic cleavage of the carbon-bromine bond can result in the loss of a bromine radical (•Br), leading to a fragment with an m/z of 101.

Formation of the Isopropyl Cation: Cleavage of the ester C-O bond can generate the stable isopropyl cation ((CH₃)₂CH⁺) with an m/z of 43.

Table 3. Expected Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonFormula
180/182Molecular Ion [M]⁺[C₅H₉BrO₂]⁺
138/140[M - C₃H₆]⁺ (McLafferty Rearrangement)[C₂H₃BrO₂]⁺
121/123[M - •OCH(CH₃)₂]⁺ (Alpha-cleavage)[C₂H₂BrO]⁺
101[M - •Br]⁺[C₅H₉O₂]⁺
43[CH(CH₃)₂]⁺[C₃H₇]⁺

Advanced chromatographic techniques are indispensable for ensuring the purity of this compound and for real-time monitoring of its synthesis and subsequent reactions. These methods provide critical data on compound identity, concentration, and the presence of impurities or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to identify the components of a sample after pyrolysis, which is the thermal decomposition of a substance in an inert atmosphere. pstc.org When a compound like this compound is subjected to high temperatures, its chemical bonds break in a reproducible manner, generating smaller, volatile fragments. pstc.org These fragments are then separated by the gas chromatograph and identified by the mass spectrometer, providing insights into the original molecule's structure. youtube.com

While specific research detailing the pyrolysis of this compound is not extensively documented, the fragmentation pattern can be predicted based on its chemical structure and the known thermal decomposition behavior of similar esters and halogenated organic compounds. The primary cleavage sites are expected to be the ester linkage (C-O bond) and the carbon-bromine bond (C-Br).

The anticipated pyrolysis products would include a variety of smaller molecules. The mass spectrum of each separated fragment provides a unique fingerprint, allowing for positive identification. This "fingerprint" can be used for quality control or to obtain detailed structural information. pstc.org

Table 1: Hypothetical Pyrolysis Products of this compound Identified by GC-MS

Compound Name Chemical Formula Molar Mass ( g/mol ) Likely Origin of Fragment
Propene C₃H₆ 42.08 Elimination reaction from the isopropyl group
Isopropyl alcohol C₃H₈O 60.10 Cleavage of the ester C-O bond
Carbon dioxide CO₂ 44.01 Decarboxylation of the ester group
Bromomethane CH₃Br 94.94 Rearrangement and fragmentation
Bromoacetic acid C₂H₃BrO₂ 138.95 Cleavage of the ester O-isopropyl bond
Acetyl bromide C₂H₃BrO 122.95 Cleavage and rearrangement

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions. researchgate.net It is widely used in pharmaceutical and chemical industries for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. bridgewater.edu In the context of this compound, HPLC is invaluable for tracking the esterification reaction between bromoacetic acid and isopropyl alcohol, or for monitoring subsequent reactions where this compound is used as a reactant.

By periodically injecting aliquots of the reaction mixture into the HPLC system, chemists can quantify the consumption of reactants and the formation of the product over time. researchgate.net This kinetic data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.

A typical setup for analyzing a reaction mixture containing this compound would involve reversed-phase chromatography. While specific application notes for this compound are not prevalent, a method can be designed based on analyses of similar molecules like methyl bromoacetate. sielc.com A C18 column, which has a nonpolar stationary phase, would be suitable. The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, allowing for the separation of the more polar reactants (bromoacetic acid, isopropyl alcohol) from the less polar ester product.

Table 2: Illustrative HPLC Method Parameters for Reaction Monitoring

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Elution Mode Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 210 nm

| Injection Volume | 10 µL |

Using such a method, the components of the reaction mixture would elute at different times, known as retention times.

Table 3: Representative Retention Times for a Hypothetical Reaction Mixture

Compound Typical Retention Time (minutes) Role in Reaction
Bromoacetic acid 2.5 Reactant
Isopropyl alcohol 3.1 Reactant

| This compound | 7.8 | Product |

By integrating the peak area for each component in the resulting chromatogram, a concentration profile versus time can be constructed, providing a detailed kinetic understanding of the chemical transformation. lookchem.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
Acetonitrile
Acetyl bromide
Bromoacetic acid
Bromomethane
Carbon dioxide
Isopropyl alcohol
Isopropyl bromide
This compound
Methanol
Methyl bromoacetate
Phosphoric Acid

Synthetic Applications and Broader Utility of Isopropyl Bromoacetate in Organic Synthesis

A Multifaceted Building Block for Complex Molecule Synthesis

The strategic placement of a reactive bromine atom alpha to an ester group makes isopropyl bromoacetate (B1195939) an excellent electrophile for various nucleophilic substitution reactions. This characteristic is fundamental to its utility as a building block, enabling the facile introduction of an isopropoxycarbonylmethyl moiety into a diverse range of molecules. This section will explore its application in the synthesis of medicinally and agriculturally relevant compounds, as well as its role as a precursor to important organophosphorus reagents.

Pharmaceutical and Agrochemical Intermediate Synthesis

The introduction of the isopropoxycarbonylmethyl group via reaction with isopropyl bromoacetate can significantly modify the biological activity and physicochemical properties of a parent molecule. This strategy is frequently employed in the synthesis of novel pharmaceutical and agrochemical candidates.

Biaryl sulphonamide derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a key reagent in the N-alkylation of sulphonamides to introduce an ester functionality. This transformation is typically achieved by reacting the sulphonamide with this compound in the presence of a base. The resulting product can then be further elaborated or tested for its biological activity.

The general reaction involves the deprotonation of the sulphonamide nitrogen by a suitable base, creating a nucleophilic anion that subsequently attacks the electrophilic carbon of this compound, displacing the bromide ion.

Reactant 1Reactant 2BaseProduct
Biaryl SulphonamideThis compounde.g., K₂CO₃, NaHN-Isopropoxycarbonylmethyl Biaryl Sulphonamide

While specific examples of the use of this compound in the synthesis of biaryl sulphonamide derivatives are not extensively detailed in publicly available literature, the N-alkylation of sulfonamides with alkyl halides is a well-established synthetic methodology. organic-chemistry.org This reaction provides a straightforward route to modify the structure and properties of sulphonamide-based drug candidates.

The utility of this compound extends to the synthesis of various other bioactive compounds, including those with applications in agriculture. Although specific commercialized agrochemicals directly synthesized from this compound are not prominently documented, its role as a reactive intermediate for creating more complex molecules is evident. For instance, compounds containing an ester moiety, similar to that introduced by this compound, are found in some fungicides and herbicides. researchgate.netnih.gov The isopropoxycarbonylmethyl group can be introduced to a precursor molecule to enhance its biological efficacy or to serve as a handle for further chemical modifications.

The development of novel pesticides, including herbicides, fungicides, and insecticides, often involves the synthesis and screening of a large library of chemical compounds. This compound, due to its commercial availability and reactivity, is a valuable tool for creating such libraries for high-throughput screening. patsnap.comresearchgate.netnih.gov

Precursor for Organophosphorus Compounds

This compound is a key starting material in the synthesis of various organophosphorus compounds, which are themselves important reagents in organic synthesis, particularly in olefination reactions.

Triisopropylphosphonoacetate is a valuable reagent, often utilized in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated esters. Its synthesis is a classic example of the Michaelis-Arbuzov reaction. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com In this reaction, a trialkyl phosphite (B83602), in this case, triisopropyl phosphite, acts as a nucleophile and attacks the electrophilic carbon of this compound. This is followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced bromide ion to yield the final phosphonate (B1237965) product.

The reaction proceeds as follows:

Step 1: Nucleophilic Attack The phosphorus atom of triisopropyl phosphite attacks the carbon atom bearing the bromine in this compound in an SN2 reaction, displacing the bromide ion and forming a phosphonium salt intermediate.

Step 2: Dealkylation The bromide ion then attacks one of the isopropyl groups of the phosphonium salt in another SN2 reaction, leading to the formation of triisopropylphosphonoacetate and isopropyl bromide as a byproduct.

Reactant 1Reactant 2ProductByproduct
This compoundTriisopropyl PhosphiteTriisopropylphosphonoacetateIsopropyl Bromide

This reaction is a highly efficient method for the formation of a carbon-phosphorus bond.

A more specialized organophosphorus reagent, Isopropyl 2-(bis(2,2,2-trifluoroethyl)phosphoryl)acetate, can also be synthesized from this compound. This synthesis involves a reaction with a fluorinated phosphite, specifically bis(2,2,2-trifluoroethyl) phosphite. The reaction follows a similar pathway to the Michaelis-Arbuzov reaction.

A detailed procedure for this synthesis is as follows: To a solution of bis(2,2,2-trifluoroethyl) phosphite in a suitable solvent, a base such as sodium hydride is added to generate the corresponding phosphite anion. Subsequently, this compound is added to the reaction mixture. The reaction is allowed to proceed at room temperature. The crude product is then purified using flash column chromatography to yield Isopropyl 2-(bis(2,2,2-trifluoroethyl) phosphoryl) acetate (B1210297). ysu.edu

Synthesis of Menthol (B31143) Glycinate (B8599266) Derivatives

A notable application of bromoacetate esters, analogous to this compound, is in the synthesis of N-substituted glycinate derivatives. These reactions are fundamental in creating molecules with specific biological or sensory properties. A well-documented example is the synthesis of menthol glycinates, which are explored as potential cooling agents. nih.gov The core of this synthesis is the nucleophilic substitution reaction between a bromoacetate ester and an amine.

The process involves reacting the bromoacetate compound with a primary or secondary amine. nih.gov This reaction, typically carried out in a solvent like ethyl acetate, involves the nitrogen atom of the amine attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. The presence of a base, such as sodium hydroxide (B78521), is crucial to neutralize the hydrobromic acid generated during the reaction. nih.gov

The general procedures for this synthesis vary slightly depending on the nature of the amine used:

Reaction with Primary Amines: The amine is dissolved in ethyl acetate with sodium hydroxide and anhydrous sodium sulfate (B86663). The bromoacetate ester is then added slowly to the mixture. nih.gov

Reaction with Secondary Amines: The bromoacetate ester is dissolved in ethyl acetate, to which the secondary amine, sodium hydroxide, and anhydrous sodium sulfate are subsequently added. nih.gov

The progress of the reaction is typically monitored using techniques like gas chromatography-flame ionization detection (GC-FID) to confirm the complete consumption of the bromoacetate starting material. nih.gov The resulting glycinate product is then isolated and purified, often by filtration and removal of the solvent under reduced pressure, followed by vacuum distillation. nih.gov This synthetic route provides an efficient pathway to a diverse range of N-substituted glycinate esters.

Table 1: Synthesis of Glycinate Derivatives using a Bromoacetate Ester This table is based on the synthesis of menthol glycinates, a structural analogue, to illustrate the reaction of the bromoacetate moiety.

Amine TypeReactantKey ReagentsSolventTypical YieldReference
Primary AmineAmmoniaNaOH, Na₂SO₄Ethyl Acetate- nih.gov
Secondary AmineDiethylamineNaOH, Na₂SO₄Ethyl Acetate92% nih.gov
Secondary AmineDimethylamineNaOH, Na₂SO₄Ethyl Acetate90% nih.gov

Role in Polymer Chemistry and Advanced Materials

The reactivity of this compound also extends to the field of polymer science, where it is utilized both in the synthesis of agents that control polymerization and in the direct modification of polymer structures.

Control of Polymerization Processes (e.g., RAFT/MADIX Related Applications)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, also known as Macromolecular Design via the Interchange of Xanthates (MADIX), is a powerful technique for producing polymers with controlled molecular weights and narrow polydispersity. openrepository.commdpi.com The key to this control lies in the chain transfer agent (CTA), which reversibly moderates the polymerization process. mdpi.com

Functionalization of Polymeric Architectures

Post-polymerization modification is a powerful strategy for introducing new functional groups onto an existing polymer chain, thereby tailoring its properties for specific applications. rsc.orgcmu.edu this compound is an ideal reagent for this purpose due to its nature as a potent electrophile.

Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups in their side chains, can be readily modified through reaction with this compound. In a typical reaction, the nucleophilic group on the polymer attacks the electrophilic carbon atom of the bromoacetate, displacing the bromide and forming a stable covalent bond. This process effectively grafts isopropyl acetate moieties onto the polymer backbone. Such modifications can significantly alter the polymer's physical and chemical properties, including its solubility, thermal characteristics, and surface properties. This method provides a versatile platform for creating functional materials from simpler, readily available polymer precursors. cmu.edu

Applications in Analytical Derivatization and Chemical Probes

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. nih.govlibretexts.org this compound is employed as a derivatizing agent for amines and carboxylic acids, primarily to enhance their suitability for chromatographic analysis. nih.govsigmaaldrich.com

Reagent for Primary, Secondary, and Tertiary Amine Derivatization

Many amines are polar and non-volatile, which can make their analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) challenging. sigmaaldrich.com this compound provides a means to overcome these challenges by converting amines into less polar, more stable derivatives.

Primary and Secondary Amines: These amines react with this compound via nucleophilic substitution to form the corresponding N-substituted isopropyl glycinate esters. This reaction converts the polar amine group into a less polar ester, which generally improves peak shape and resolution in reversed-phase HPLC and allows for analysis by GC. biosynth.com

Tertiary Amines: The reaction of a tertiary amine with this compound results in a quaternization reaction. This process forms a quaternary ammonium (B1175870) salt, which is ionic and non-volatile. The introduction of a permanent positive charge can be advantageous for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or ion-pair chromatography.

Derivatization of Carboxylic Acid Groups for Enhanced Detection

Carboxylic acids can also be challenging to analyze chromatographically due to their high polarity and potential for hydrogen bonding, which can lead to poor peak shape. colostate.edu this compound is used to convert carboxylic acids into their corresponding isopropyl esters, a process that significantly enhances their chromatographic properties. thermofisher.com

The derivatization reaction involves the conversion of the carboxylic acid into a more nucleophilic carboxylate salt, typically by using a mild base. This carboxylate anion then acts as a nucleophile, attacking the this compound and displacing the bromide to form the ester. thermofisher.com This esterification masks the polar carboxylic acid group, leading to a derivative that is more volatile and less polar. These properties make the resulting isopropyl esters well-suited for analysis by gas chromatography and can also improve their retention and separation in reversed-phase HPLC. colostate.edu

Table 2: Analytical Derivatization Reactions with this compound

Analyte ClassFunctional GroupReaction TypeProductAnalytical Advantage
Primary/Secondary Amines-NH₂, >NHNucleophilic SubstitutionIsopropyl Glycinate EsterIncreased volatility, reduced polarity for GC/HPLC
Tertiary Amines>N-QuaternizationQuaternary Ammonium SaltIonic derivative for LC-MS or Ion-Pair Chromatography
Carboxylic Acids-COOHNucleophilic Substitution (via carboxylate)Isopropyl EsterIncreased volatility, reduced polarity for GC/HPLC

Future Research Directions and Uncharted Territories

Development of Asymmetric Transformations Utilizing Isopropyl Bromoacetate (B1195939)

A significant frontier in organic chemistry is the development of asymmetric reactions that yield chiral molecules with high enantioselectivity. Isopropyl bromoacetate is a key reactant in the Reformatsky reaction, which forms β-hydroxy esters. wikipedia.org Future research is poised to focus on creating novel chiral catalysts and ligands to control the stereochemistry of this and other reactions involving this compound. For instance, the diastereoselective aza-Reformatsky reaction has been successfully employed in the synthesis of chiral amino esters. beilstein-journals.org Further development in this area could involve the use of new chiral auxiliaries or metal catalysts to achieve higher levels of enantiomeric excess, making the synthesis of complex chiral pharmaceuticals and natural products more efficient. The goal is to develop practical and scalable methods for producing single enantiomer products, which are crucial in the pharmaceutical industry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous manufacturing processes in the chemical and pharmaceutical industries highlights the need to adapt existing reactions to flow chemistry platforms. Integrating reactions that utilize this compound, such as alkylations and Reformatsky reactions, into automated flow systems offers numerous advantages. These include enhanced reaction control, improved safety by minimizing the accumulation of hazardous reagents, and increased productivity. Future work will likely concentrate on optimizing reaction conditions, such as temperature, pressure, and residence time, for these continuous processes. The development of robust and scalable flow reactors for reactions involving organozinc reagents, which are often generated in situ for Reformatsky reactions, presents a particular area for innovation. wikipedia.org This integration will facilitate more efficient and sustainable production of fine chemicals and active pharmaceutical ingredients.

Exploration of Bio-Inspired Synthetic Pathways

Nature provides a rich blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. Future research may explore bio-inspired synthetic pathways that incorporate this compound. This could involve using enzymes or whole-cell biocatalysts to perform transformations on substrates containing the this compound moiety. For example, enzymes could be engineered to catalyze stereoselective alkylation reactions or to resolve racemic mixtures prepared using this reagent. Investigating the reactivity of this compound in enzyme-catalyzed reactions could lead to novel and greener synthetic routes to valuable compounds. smolecule.com This approach aligns with the growing demand for sustainable chemical processes that minimize environmental impact.

Advanced Theoretical Modeling for Predictive Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting chemical reactivity. uhasselt.be Advanced theoretical modeling can provide deep insights into the reaction mechanisms, transition states, and kinetic and thermodynamic parameters of reactions involving this compound. uhasselt.bechemrxiv.org Future research will likely leverage density functional theory (DFT) and ab initio methods to predict the outcomes of new reactions and to design more efficient catalysts and reaction conditions. researchgate.netresearchgate.net For instance, computational studies can help in understanding the factors that govern stereoselectivity in asymmetric transformations, thereby guiding the rational design of new chiral ligands. researchgate.net This predictive power can accelerate the discovery and optimization of novel synthetic methodologies, reducing the need for extensive empirical screening.

Q & A

Q. What are the standard synthesis protocols for isopropyl bromoacetate in organic chemistry research?

this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting bromoacetyl bromide with isopropyl alcohol under controlled conditions. For example, in the synthesis of quinolin-8-yloxy derivatives, methyl bromoacetate was refluxed with 5-chloro-8-hydroxyquinoline in acetone using K₂CO₃ as a base . Adjusting stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to substrate) and purification via crystallization (e.g., using isopropyl ether) can optimize yields.

Key Reaction Parameters Typical Values
SolventAcetone, THF, or dichloromethane
BaseK₂CO₃, NaHCO₃
TemperatureReflux (50–80°C)
PurificationColumn chromatography or crystallization

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with characteristic peaks for the ester group (δ ~4.8 ppm for the isopropyl group) and bromomethyl moiety (δ ~3.8 ppm). Gas chromatography (GC) with SLB-5MS columns can verify purity (>98%) . Mass spectrometry (MS) via direct injection, as described in derivatization studies, provides molecular ion peaks (m/z 181.03) and fragmentation patterns .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Decontamination: Immediately wash skin with soap and water after contact. Avoid eating/drinking in lab areas .
  • Storage: Keep in airtight containers away from oxidizing agents. Note its flammability (flash point: 49°C) and lachrymatory properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as an alkylating agent?

Discrepancies in yields may arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic replication studies with controlled variables (temperature, stoichiometry) are essential. Statistical analysis (e.g., ANOVA) can identify significant factors . For example, optimizing the base (e.g., switching from K₂CO₃ to DBU) in nucleophilic substitutions may improve efficiency by reducing side reactions .

Q. What computational chemistry approaches are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies. Tools like Gaussian or ORCA, combined with SMILES strings (CC(C)OC(=O)CBr) and InChI keys (JCWLEWKPXYZHGQ-UHFFFAOYSA-N), enable accurate electronic structure analysis . Molecular dynamics simulations further elucidate solvent effects on reaction pathways.

Q. What strategies mitigate competing side reactions during the synthesis of biaryl sulphonamides using this compound?

Competing ester hydrolysis or elimination can be minimized by:

  • Using anhydrous solvents (e.g., distilled THF).
  • Adding molecular sieves to scavenge water.
  • Employing low temperatures (0–5°C) for kinetically controlled reactions . Monitoring reaction progress via TLC or in-situ IR spectroscopy helps detect intermediates and adjust conditions dynamically.

Q. How can researchers validate the purity of this compound for sensitive catalytic studies?

Advanced analytical workflows include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₅H₉BrO₂) with <2 ppm error.
  • Elemental Analysis: Verify Br content (theoretical: 44.2%).
  • Chiral GC: Assess enantiopurity if used in asymmetric synthesis .

Data Contradiction and Reproducibility

Q. Why do literature reports vary in the optimal molar ratios for this compound-mediated alkylations?

Variations often stem from differences in substrate steric hindrance or electronic effects. For sterically hindered substrates, a 2:1 molar ratio of this compound may be required, whereas electron-deficient aromatics react efficiently at 1:1. Meta-analyses of published procedures (e.g., using systematic review frameworks) can identify trends .

Methodological Best Practices

  • Experimental Design: Follow PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
  • Data Documentation: Adhere to IUPAC nomenclature and report biological/technical replicates explicitly (e.g., n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.